

Application Notes and Protocols: Mass Spectrometry Analysis of 5-Methoxypyridazin-3(2H)-one

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Compound of Interest

Compound Name: 5-Methoxypyridazin-3(2H)-one

Cat. No.: B039551

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the mass spectrometry analysis of **5-Methoxypyridazin-3(2H)-one**. This includes protocols for quantitative analysis by LC-MS/MS and for assessing its metabolic stability.

Quantitative Analysis of 5-Methoxypyridazin-3(2H)-one by LC-MS/MS

This section outlines the protocol for the sensitive and accurate quantification of **5-Methoxypyridazin-3(2H)-one** in a biological matrix, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

1. Sample Preparation:

A single-step protein precipitation is employed for sample cleanup.^[1]

- To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Diazepam-d5).
- Vortex the mixture for 1 minute to precipitate proteins.

- Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A suitable reversed-phase column, such as a Kinetex 2.6 µm Biphenyl column.[\[1\]](#)
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A linear gradient from 10% to 90% mobile phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Ion Spray Voltage: 5500 V.[\[2\]](#)
- Source Temperature: 550°C.[\[2\]](#)
- Gas 1 (Nebulizer Gas): 55 psi.[\[2\]](#)
- Gas 2 (Heater Gas): 55 psi.[\[2\]](#)
- Curtain Gas: 20 psi.[\[2\]](#)

- Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions for **5-Methoxypyridazin-3(2H)-one** and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
5-Methoxypyridazin-3(2H)-one	127.05	99.05	150	20
5-Methoxypyridazin-3(2H)-one (Qualifier)	127.05	71.05	150	35
Diazepam-d5 (Internal Standard)	290.10	198.10	150	25

Table 2: Calibration Curve for **5-Methoxypyridazin-3(2H)-one**

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
1	0.012
5	0.061
10	0.125
50	0.630
100	1.255
500	6.280
1000	12.510

Note: The data presented in these tables are hypothetical and for illustrative purposes.

Visualizations

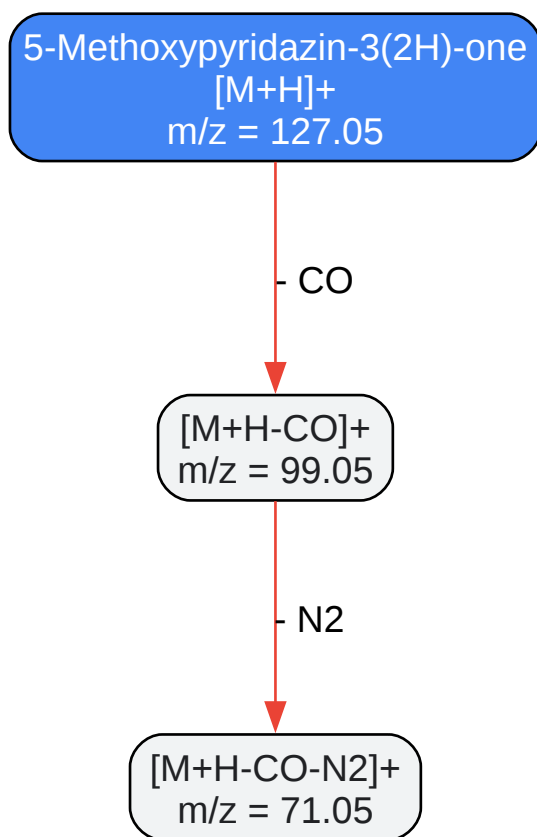


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Caption: Experimental workflow for the quantitative analysis of **5-Methoxypyridazin-3(2H)-one**.

Proposed Fragmentation Pathway

The fragmentation of protonated **5-Methoxypyridazin-3(2H)-one** (m/z 127.05) in the mass spectrometer is proposed to follow the pathway illustrated below. The initial precursor ion undergoes collision-induced dissociation to generate characteristic product ions. The most abundant product ion (m/z 99.05) likely results from the loss of carbon monoxide (CO). A secondary fragment (m/z 71.05) can be formed by the subsequent loss of nitrogen (N_2).



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Caption: Proposed fragmentation pathway of **5-Methoxypyridazin-3(2H)-one**.

Metabolic Stability Assay

Metabolic stability is a critical parameter in drug discovery, indicating the susceptibility of a compound to metabolism by enzymes.[3][4] This protocol describes an in vitro assay to determine the metabolic stability of **5-Methoxypyridazin-3(2H)-one** using human liver microsomes.[5]

Experimental Protocol

1. Incubation:

- Prepare a stock solution of **5-Methoxypyridazin-3(2H)-one** in a suitable solvent like DMSO.
- In a 96-well plate, pre-warm a mixture of human liver microsomes (0.5 mg/mL) and phosphate buffer (pH 7.4) at 37°C for 5 minutes.

- Initiate the metabolic reaction by adding the test compound to a final concentration of 1 μ M. [6]
- At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile to stop the reaction.[6]

2. Sample Analysis:

- Analyze the quenched samples using the LC-MS/MS method described previously to determine the percentage of the parent compound remaining at each time point.

3. Data Analysis:

- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the in vitro half-life ($t_{1/2}$) using the equation: $t_{1/2} = 0.693 / k$.
- The intrinsic clearance (CL_{int}) can then be calculated based on the half-life and the protein concentration used in the incubation.

Data Presentation

Table 3: Metabolic Stability of **5-Methoxypyridazin-3(2H)-one** in Human Liver Microsomes

Time (min)	% Remaining
0	100
5	85
15	60
30	35
60	10

Table 4: Calculated Metabolic Stability Parameters

Parameter	Value
Half-life ($t_{1/2}$) (min)	25
Intrinsic Clearance (CL _{int}) (μL/min/mg protein)	27.7

Note: The data presented in these tables are hypothetical and for illustrative purposes.

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